N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide
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Overview
Description
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide is a versatile chemical compound with a unique structure that combines an acetamide group, a phenyl ring, and a formylphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 3-acetamidophenyl ethylamine with 2-formylphenoxyacetic acid under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-carboxyphenoxy)-N-[1-(3-acetamidophenyl)ethyl]acetamide.
Reduction: 2-(2-hydroxyphenoxy)-N-[1-(3-acetamidophenyl)ethyl]acetamide.
Substitution: Products depend on the nucleophile used, such as N-[1-(3-acetamidophenyl)ethyl]-2-(2-aminophenoxy)acetamide.
Scientific Research Applications
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-acetamidophenyl)ethyl]-2-(4-formylphenoxy)acetamide
- N-[1-(3-acetamidophenyl)ethyl]-2-(2-hydroxyphenoxy)acetamide
- N-[1-(3-acetamidophenyl)ethyl]-2-(2-aminophenoxy)acetamide
Uniqueness
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetamide and formylphenoxy moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(15-7-5-8-17(10-15)21-14(2)23)20-19(24)12-25-18-9-4-3-6-16(18)11-22/h3-11,13H,12H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXQIHZFNXGXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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